3-(3-Fluorobenzamido)-3-methylbutanoic acid
Description
3-(3-Fluorobenzamido)-3-methylbutanoic acid is an organic compound that features a fluorobenzamide group attached to a methylbutanoic acid backbone
Properties
IUPAC Name |
3-[(3-fluorobenzoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,7-10(15)16)14-11(17)8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLVFLKHUNGJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)NC(=O)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorobenzamido)-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzoic acid and 3-methylbutanoic acid.
Amidation Reaction: The 3-fluorobenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This step is carried out under anhydrous conditions to prevent hydrolysis.
Coupling Reaction: The acid chloride is then reacted with 3-methylbutanoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide bond, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorobenzamido)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-(3-Fluorobenzamido)-3-methylbutanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Material Science: It is utilized in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Industry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Fluorobenzamido)-3-methylbutanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The fluorobenzamide group enhances binding affinity through hydrophobic interactions and hydrogen bonding with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorobenzamido)-3-methylbutanoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-(3-Bromobenzamido)-3-methylbutanoic acid: Similar structure but with a bromine atom instead of fluorine.
3-(3-Iodobenzamido)-3-methylbutanoic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
3-(3-Fluorobenzamido)-3-methylbutanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding affinity. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, making this compound particularly valuable in drug design and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
